Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
CAS No.:
Cat. No.: VC20504765
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO4 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
| Standard InChI | InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-5-12(4,7-15)13(6-14)8-17-9-13/h15H,5-9H2,1-4H3/t12-/m0/s1 |
| Standard InChI Key | BGSBOSKFCNZQQQ-LBPRGKRZSA-N |
| Isomeric SMILES | C[C@]1(CN(CC12COC2)C(=O)OC(C)(C)C)CO |
| Canonical SMILES | CC1(CN(CC12COC2)C(=O)OC(C)(C)C)CO |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a spiro[3.4]octane core, a bicyclic system comprising a three-membered oxolane (2-oxa) ring fused to a four-membered azetidine (7-aza) ring. Key substituents include:
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A tert-butoxycarbonyl (Boc) group at the 7-position, serving as a protective moiety for the secondary amine .
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A (5S)-configured hydroxymethyl group and methyl group at the 5-position, introducing stereochemical complexity and functional versatility.
The stereochemistry at the 5-position is critical for molecular interactions in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Comparative Structural Features of Related Spirocyclic Compounds
Synthesis and Functionalization
Post-Synthetic Modifications
The hydroxymethyl group (-CH₂OH) at the 5-position offers a handle for further functionalization, such as:
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Esterification: Conversion to esters for enhanced lipophilicity.
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Oxidation: Formation of carboxylic acids or ketones.
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Cross-coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
Physicochemical Properties
Solubility and LogP
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Solubility: Limited aqueous solubility (<1 mg/mL in water) due to the hydrophobic tert-butyl group. Miscible with dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) .
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Calculated LogP: ~2.1 (using XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Applications in Pharmaceutical Research
Role as a Building Block
Spirocyclic scaffolds are prized in drug discovery for their conformational rigidity, which reduces entropy penalties during target binding. The target compound’s applications include:
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Protease inhibitors: The azetidine nitrogen participates in hydrogen bonding with catalytic residues.
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Kinase inhibitors: The spiro core mimics ATP’s adenine ring, enabling competitive binding .
Case Study: Analogous Compounds
tert-butyl 5-azaspiro[3.4]octane-7-carboxylate (CAS 2580226-09-9) has been utilized in the synthesis of pre-clinical candidates for neurodegenerative diseases, demonstrating improved metabolic stability over linear analogs .
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